molecular formula C12H13FN4O B2968665 5-amino-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1856092-52-8

5-amino-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2968665
CAS No.: 1856092-52-8
M. Wt: 248.261
InChI Key: CKGAMJFAYQDMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the ethyl group: This can be done through alkylation reactions using ethyl halides.

    Incorporation of the 4-fluorophenyl group: This step involves the use of 4-fluoroaniline or its derivatives in a coupling reaction.

    Formation of the carboxamide group: This can be achieved through the reaction of the corresponding carboxylic acid or its derivatives with ammonia or amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

    Coupling Reactions: Catalysts such as palladium or copper can be used in the presence of ligands and bases.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling Reactions: Larger molecules with extended conjugation or functional groups.

Scientific Research Applications

5-amino-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: The compound may have potential therapeutic effects and can be used in the formulation of drugs.

    Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 5-amino-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-ethyl-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide
  • 5-amino-1-ethyl-N-(4-bromophenyl)-1H-pyrazole-3-carboxamide
  • 5-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

5-amino-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-amino-1-ethyl-N-(4-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4O/c1-2-17-11(14)7-10(16-17)12(18)15-9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGAMJFAYQDMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.